5-Methylfuro[2,3-d]pyrimidin-2-amine
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Overview
Description
5-Methylfuro[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused furan and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[2,3-d]pyrimidin-2-amine typically involves the N-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines. One common method involves the Ullmann coupling reaction, where 4-amino-5-methylfuro[2,3-d]pyrimidine is coupled with appropriate aryl iodides . The reaction conditions often include the use of copper(I) iodide as a catalyst and potassium carbonate as a base in N,N-dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as flash chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methylfuro[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the furan or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methylfuro[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin assembly, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to circumvent drug resistance mechanisms further enhances its therapeutic potential .
Comparison with Similar Compounds
5-Methylfuro[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Substituted-5-methylfuro[2,3-d]pyrimidines: These compounds also exhibit microtubule depolymerizing activities and are effective against multidrug-resistant cancer cells.
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their antiproliferative and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to target microtubules, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-methylfuro[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-3-11-6-5(4)2-9-7(8)10-6/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
TWAJBQWWQOWZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=NC(=NC=C12)N |
Origin of Product |
United States |
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